molecular formula C24H29N3O B12905009 4(3H)-Pyrimidinone, 2-amino-5,6-bis(4-phenylbutyl)- CAS No. 7752-60-5

4(3H)-Pyrimidinone, 2-amino-5,6-bis(4-phenylbutyl)-

Cat. No.: B12905009
CAS No.: 7752-60-5
M. Wt: 375.5 g/mol
InChI Key: JKYXLBGHVZYXOB-UHFFFAOYSA-N
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Description

2-Amino-5,6-bis(4-phenylbutyl)pyrimidin-4(3H)-one is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-bis(4-phenylbutyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common approach might include the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions, followed by further functionalization steps to introduce the phenylbutyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the amino or phenylbutyl groups.

    Reduction: Reduction reactions could target the pyrimidine ring or the phenylbutyl substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the amino group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

2-Amino-5,6-bis(4-phenylbutyl)pyrimidin-4(3H)-one may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the synthesis of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-diphenylpyrimidine: A simpler analog with similar structural features.

    2-Amino-5,6-diphenylpyrimidin-4(3H)-one: Another analog with different substituents.

    2-Amino-4-phenylpyrimidine: A less complex compound with a single phenyl group.

Uniqueness

2-Amino-5,6-bis(4-phenylbutyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

7752-60-5

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

2-amino-4,5-bis(4-phenylbutyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C24H29N3O/c25-24-26-22(18-10-8-16-20-13-5-2-6-14-20)21(23(28)27-24)17-9-7-15-19-11-3-1-4-12-19/h1-6,11-14H,7-10,15-18H2,(H3,25,26,27,28)

InChI Key

JKYXLBGHVZYXOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=C(N=C(NC2=O)N)CCCCC3=CC=CC=C3

Origin of Product

United States

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